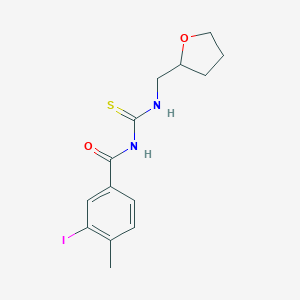
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is an organic compound with the molecular formula C₁₃H₁₆INO₂S This compound is characterized by the presence of an iodine atom, a methyl group, and a tetrahydrofuran ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves the following steps:
Amidation: The formation of the benzamide core is accomplished by reacting the iodinated benzene derivative with an appropriate amine under acidic or basic conditions.
Tetrahydrofuran Ring Attachment: The final step involves the attachment of the tetrahydrofuran ring to the thiocarbamoyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the iodine atom, resulting in the formation of deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halide exchange, or primary amines in the presence of a base for amination.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Deiodinated Derivatives: Formed through reduction.
Substituted Benzamides: Formed through nucleophilic substitution.
Scientific Research Applications
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
- 3-iodo-4-methoxy-N-[(tetrahydro-2-furanylmethyl)carbamothioyl]benzamide
Uniqueness
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of the iodine atom and the tetrahydrofuran ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17IN2O2S |
|---|---|
Molecular Weight |
404.27 g/mol |
IUPAC Name |
3-iodo-4-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20) |
InChI Key |
XGEYPNNSFUDEQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















